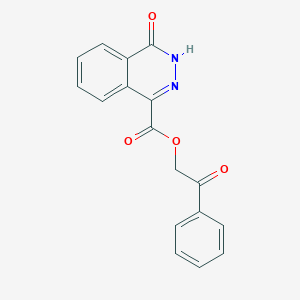
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-containing quinolines and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. Additionally, it has been reported to inhibit the activity of phosphodiesterase by binding to its active site. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by macrophages.
Biochemical and Physiological Effects
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antitumor properties. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages. This compound has also been shown to inhibit the activity of protein kinase C and phosphodiesterase, which play crucial roles in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline in lab experiments include its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline. One direction is to investigate its potential as an anticancer agent. Another direction is to study its effects on different cell signaling pathways. Additionally, its potential as a therapeutic agent for inflammatory diseases can be explored. Further research can also be conducted to improve its solubility in aqueous solutions and reduce its potential toxicity.
Conclusion
In conclusion, 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that has shown promising results in various biological assays. Its ability to inhibit various enzymes and receptors, its anti-inflammatory and antitumor properties, and its ability to inhibit the production of pro-inflammatory cytokines by macrophages make it a valuable compound for scientific research. Further research is needed to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form 2,6-dimethyl-4-azido-benzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst to form the desired product.
Applications De Recherche Scientifique
1-(2,6-Dimethyl-4-tetrazol-1-yl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has been extensively used in scientific research due to its ability to inhibit various enzymes and receptors. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling pathways. Additionally, it has been reported to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. This compound has also been shown to have anti-inflammatory and antitumor properties.
Propriétés
Formule moléculaire |
C18H19N5O2S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H19N5O2S/c1-13-10-16(22-12-19-20-21-22)11-14(2)18(13)26(24,25)23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
Clé InChI |
SURBWMKGKVUPTL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCC3=CC=CC=C32)C)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)


![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)




![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)